molecular formula C12H15N3 B11926200 2-(1-Benzyl-3-pyrazolyl)ethylamine

2-(1-Benzyl-3-pyrazolyl)ethylamine

Cat. No.: B11926200
M. Wt: 201.27 g/mol
InChI Key: IOXNNMOAKJMMNZ-UHFFFAOYSA-N
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Description

2-(1-Benzyl-3-pyrazolyl)ethylamine is an organic compound with the molecular formula C12H15N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3-pyrazolyl)ethylamine typically involves the reaction of 1-benzyl-3-pyrazole with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent quality and high yield. The purification process may include techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-3-pyrazolyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-(1-Benzyl-3-pyrazolyl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-pyrazolyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-pyrazole: A precursor in the synthesis of 2-(1-Benzyl-3-pyrazolyl)ethylamine.

    2-(1-Benzyl-4-pyrazolyl)ethylamine: A structural isomer with similar properties.

    2-(1-Phenyl-3-pyrazolyl)ethylamine: A related compound with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(1-benzylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C12H15N3/c13-8-6-12-7-9-15(14-12)10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10,13H2

InChI Key

IOXNNMOAKJMMNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CCN

Origin of Product

United States

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